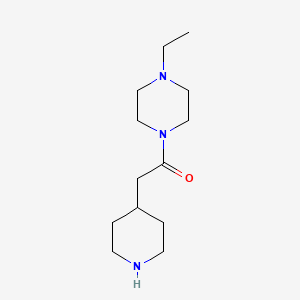

1-(4-Ethylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Description

1-(4-Ethylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one is a bifunctional compound featuring a 4-ethylpiperazine moiety linked via an ethanone bridge to a piperidin-4-yl group. Its molecular formula is C₁₂H₁₉N₃O₂ (monoisotopic mass: 225.1365 Da), and it serves as a key building block in medicinal chemistry for synthesizing pharmacologically active molecules . The compound’s structural flexibility allows for modifications at both the piperazine and piperidine rings, enabling tailored interactions with biological targets.

Properties

IUPAC Name |

1-(4-ethylpiperazin-1-yl)-2-piperidin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O/c1-2-15-7-9-16(10-8-15)13(17)11-12-3-5-14-6-4-12/h12,14H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBKGXYHVZDLHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397869-91-9 | |

| Record name | 1-(4-ethylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one typically involves the reaction of piperidine with ethyl piperazine in the presence of a suitable catalyst. The reaction conditions may include heating under reflux and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. This involves the initial formation of the piperazine ring, followed by the introduction of the ethyl group and subsequent reaction with piperidine. The process is optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce functional groups within the compound.

Substitution: Substitution reactions are common, where different substituents can replace existing groups on the piperazine or piperidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation products: Various hydroxylated and carboxylated derivatives.

Reduction products: Reduced forms of the compound with different functional groups.

Substitution products: Derivatives with different substituents on the piperazine or piperidine rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the molecular pathways involved.

Comparison with Similar Compounds

Fluorinated Piperidine Derivatives

1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one and 1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one (both C₁₂H₂₀F₂N₂O, MW 246.30 Da) differ from the target compound by fluorine substitution on the piperidine ring. However, the position of fluorine (3,3- vs. 4,4-) may alter steric and electronic properties, influencing receptor binding .

Aromatic and Heterocyclic Derivatives

- 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone (): Incorporates a benzyl group on the piperidine, increasing molecular weight (MW 379.5 Da) and lipophilicity compared to the ethyl-substituted target compound. This modification could enhance binding to hydrophobic pockets in enzymes or receptors.

- 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one (): Features a fluorobenzyl group and a chlorophenyl substituent, which may improve selectivity for targets requiring halogen bonding (e.g., kinase inhibitors). The ¹³C-NMR data (DMSO-d₆) confirms structural integrity .

- Its molecular weight (399.51 Da) is significantly higher than the target compound .

Triazole-Thio and Quinazolinyl Hybrids

Compounds 5i , 5j , and 5k () feature thio-triazole linkers and fluorinated quinazolinyl groups. For example:

- 5i : C₂₃H₁₉ClFN₇OS (MW 504.96 Da) has a 3-chlorophenyl group and a melting point of 99–100°C. Its antibacterial and antifungal activities (82% yield) highlight the role of the thio-triazole moiety in disrupting microbial biofilms .

- 5j (4-chlorophenyl, 152–153°C) and 5k (2-bromophenyl, 192–193°C) demonstrate how halogen positioning affects crystallinity and bioactivity .

Pyrimidine and Bicyclic Derivatives

- 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one (): The pyrimidinyl group enables π-π stacking interactions, often critical in kinase inhibitors. The synthetic procedure (using chloroacetyl chloride) mirrors methods for similar ethanone derivatives .

- Reported synthesis (79% yield) uses 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Fluorination : Fluorinated analogs () show promise in improving pharmacokinetic profiles but require further studies to assess toxicity.

- Aromatic Modifications : Benzyl and trimethoxybenzoyl groups () enhance lipophilicity, critical for CNS-targeting drugs.

- Antimicrobial Activity : Thio-triazole derivatives () exhibit broad-spectrum activity, suggesting utility in combating resistant pathogens.

- Synthetic Utility : The target compound’s role as a building block () underscores its versatility in generating diverse pharmacophores.

Biological Activity

1-(4-Ethylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one, a compound with the molecular formula C13H25N3O, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive understanding of its pharmacological profile.

Chemical Structure and Properties

The compound features a unique structure that includes piperazine and piperidine moieties. Its molecular weight is approximately 239.36 g/mol, and it can be represented by the following structural formula:

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C13H25N3O |

| Molecular Weight | 239.36 g/mol |

| SMILES | CCN1CCN(CC1)C(=O)CC2CCNCC2 |

| InChI | InChI=1S/C13H25N3O/c1-2-15-7-9-16(10-8-15)13(17)11-12-3-5-14-6-4-12/h12,14H,2-11H2,1H3 |

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation in various cancer cell lines.

Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter systems. It may interact with dopamine receptors and has been noted for potential anxiolytic and antidepressant effects in animal models.

Anti-inflammatory Properties : There is evidence suggesting that this compound can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of human cancer cell lines by inducing apoptosis through the activation of caspase pathways.

- Neuropharmacological Research : In a rodent model, administration of the compound resulted in significant reductions in anxiety-like behaviors, suggesting a potential application in treating anxiety disorders.

- Inflammation Models : Research indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models, underscoring its anti-inflammatory potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Ethylpiperazin-1-yl)-2-(piperidin-2-yl)ethan-1-one | Lacks specific substitutions on piperidine | Limited compared to target compound |

| 1-(4-Ethylpiperazin-1-yl)-2-(pyridinyl)ethanone | Contains pyridine instead of piperidine | Potentially different receptor interactions |

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-(4-Ethylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one to achieve high yield and purity?

Methodological Answer:

- Reaction Conditions : Use inert atmospheres (e.g., nitrogen/argon) to prevent oxidation of sensitive intermediates. Maintain controlled temperatures (e.g., 273 K for exothermic steps) to avoid side reactions .

- Solvent Selection : Polar aprotic solvents like dichloromethane or dimethylformamide (DMF) are optimal for nucleophilic substitution reactions involving piperazine derivatives .

- Catalysts : Employ coupling agents (e.g., HATU) or base catalysts (triethylamine) to facilitate amide bond formation .

- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate the product with >95% purity .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon backbone. Key peaks include δ ~2.5–3.5 ppm (piperazine/piperidinyl CH2 groups) and δ ~170 ppm (ketone carbonyl) .

- X-ray Crystallography : Single-crystal analysis provides absolute configuration. For example, C=O bond lengths (~1.21 Å) and piperazine ring puckering angles (~44°) validate structural integrity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 280.202) .

Basic: What in vitro biological screening approaches are recommended to assess this compound’s pharmacological potential?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., kinase or protease targets) with IC50 determination. Include positive controls (e.g., staurosporine for kinases) .

- Cellular Uptake Studies : Radiolabel the compound (e.g., 14C) or use LC-MS/MS to quantify intracellular concentrations in model cell lines (e.g., HEK293) .

- Receptor Binding : Perform competitive displacement assays with labeled ligands (e.g., 3H-spiperone for dopamine D2 receptors) .

Advanced: How can computational modeling predict the compound’s target interactions and guide rational drug design?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding to receptors (e.g., serotonin 5-HT1A). Prioritize poses with hydrogen bonds to piperazine N-atoms and hydrophobic interactions with the ethanone group .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequencies .

- QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups on piperazine) with bioactivity data to refine pharmacophore models .

Advanced: How can researchers resolve contradictions in receptor binding affinity data across different assay systems?

Methodological Answer:

- Orthogonal Assays : Cross-validate radioligand binding results with functional assays (e.g., cAMP accumulation for GPCRs) .

- Buffer Optimization : Test varying pH (7.4 vs. 6.5) and ion concentrations (Mg2+/Na+) to mimic physiological conditions .

- Membrane Preparation : Compare native cell membranes vs. recombinant systems (e.g., CHO cells overexpressing the receptor) to rule out assay artifacts .

Advanced: What strategies mitigate metabolic instability of the piperazine/piperidinyl moieties in preclinical studies?

Methodological Answer:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the piperazine ring to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the ethanone group as a ester pro-moiety to enhance bioavailability .

- In Vitro Metabolism : Use hepatocyte microsomes (human/rat) with NADPH cofactors to identify major metabolites via LC-HRMS .

Advanced: How can crystallographic data resolve discrepancies in proposed reaction mechanisms for derivatives of this compound?

Methodological Answer:

- Intermediate Trapping : Isolate and crystallize reaction intermediates (e.g., Schiff base adducts) to confirm mechanistic pathways .

- Electron Density Maps : Analyze X-ray data to identify bond cleavage/formation sites. For example, C-Cl bond elongation (~1.79 Å) in chloroacetyl intermediates supports nucleophilic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.